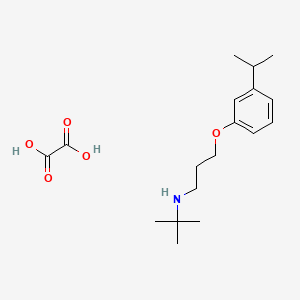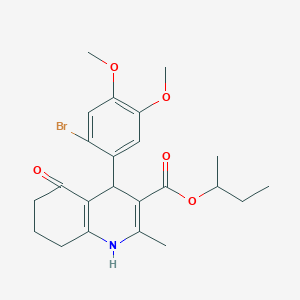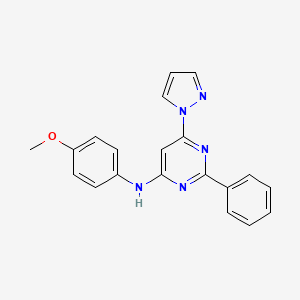
N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tertiary amine that has a bulky tert-butyl group and a phenoxy group attached to the nitrogen atom. It is synthesized by a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate is not fully understood. However, studies have shown that it can act as a Lewis base and form complexes with metal ions. It has also been shown to promote the formation of carbon-carbon bonds in various reactions.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It has also been shown to have low mutagenicity and genotoxicity.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. It also has a high melting point and is stable under normal laboratory conditions. However, its bulky tert-butyl group can make it difficult to use in certain reactions, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the study of its mechanism of action and its potential use as a ligand in catalysis. Additionally, the compound could be studied for its potential use as a building block for the synthesis of complex molecules or as a chiral auxiliary in asymmetric synthesis.
Synthesis Methods
The synthesis of N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate involves the reaction of tert-butylamine with 3-isopropylphenol in the presence of a base such as sodium hydride. The resulting product is then reacted with 1-chloropropane to form the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity and is widely used in scientific research.
Scientific Research Applications
N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its potential use as a ligand in catalysis, as a reagent in organic synthesis, and as a building block for the synthesis of complex molecules. It has also been used as a chiral auxiliary in asymmetric synthesis and as a precursor for the synthesis of various drugs.
properties
IUPAC Name |
2-methyl-N-[3-(3-propan-2-ylphenoxy)propyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-13(2)14-8-6-9-15(12-14)18-11-7-10-17-16(3,4)5;3-1(4)2(5)6/h6,8-9,12-13,17H,7,10-11H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBMRFMBJAULDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(3-propan-2-ylphenoxy)propyl]propan-2-amine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4941534.png)
![1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4941535.png)
![1-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941540.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4941544.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)
![ethyl {2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B4941590.png)

![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)
![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)


![{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4941639.png)